Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- A 2,4-dimethoxyphenyl substituent at position 4.
- A 4-fluorobenzenesulfonylmethyl group at position 6.
- An ethyl carboxylate moiety at position 5.
- A 2-oxo functional group in the heterocyclic ring.
This compound’s structural complexity, particularly the electron-withdrawing sulfonyl group and electron-donating methoxy substituents, distinguishes it from other tetrahydropyrimidine derivatives. Below, we compare this compound with structurally related analogs to elucidate structure-property relationships.
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O7S/c1-4-32-21(26)19-17(12-33(28,29)15-8-5-13(23)6-9-15)24-22(27)25-20(19)16-10-7-14(30-2)11-18(16)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGAGXQYLMHZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, urea, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Substituents : Fluorophenyl at position 4; methyl at position 6.
- Synthesis : Solvent-less grinding with CuCl₂·2H₂O catalyst and HCl .
- Key Differences : Lacks the sulfonylmethyl and dimethoxyphenyl groups, resulting in reduced steric bulk and altered electronic properties.
Ethyl 4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)
- Substituents : 3,4-Dimethoxyphenyl at position 4; methyl at position 6.
- Analysis: DFT studies (B3LYP/6-311++G(d,p)) reveal a planar molecular geometry with strong intramolecular hydrogen bonding (N–H⋯O).
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Substituents : Electron-deficient 3,5-bis(trifluoromethyl)phenyl at position 4.
- Impact : The CF₃ groups increase hydrophobicity and may influence binding interactions in biological systems .
Functional Group Modifications
Thioxo vs. Oxo Derivatives
- Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Sulfonylmethyl vs. Methyl Groups
Conformational and Packing Features
Ethyl 6-methyl-4-(para-substituted aryl)-2-oxo Derivatives
- Polymorphism : Para-fluoro-substituted analogs exhibit conformational polymorphism due to ester moiety flexibility, as shown by powder/single-crystal XRD and DSC .
- Packing : Cooperative N–H⋯O=C dimers and C–H⋯π interactions stabilize crystal lattices in most derivatives .
Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Hydrogen Bonding : The hydroxyl group participates in O–H⋯O and O–H⋯S interactions, forming a 3D network .
Spectral and Computational Data
- NMR/IR : Most analogs are characterized by ¹H/¹³C NMR, FT-IR, and mass spectrometry (e.g., ).
- UV-Vis : EDMT shows λₘₐₓ at 270 nm (experimental) vs. 265 nm (TD-DFT prediction) in DMSO .
- XRD : Crystal structures often reveal chair or boat conformations, with bond lengths and angles consistent with tetrahydropyrimidine cores (e.g., C–N = 1.46–1.49 Å ).
Biological Activity
Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesized data, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 408.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Purity | >98% (HPLC) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyrimidine ring and subsequent modifications to introduce the dimethoxyphenyl and fluorobenzenesulfonyl groups. The synthetic pathway often utilizes standard techniques such as refluxing in organic solvents and purification through crystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the strain tested .
Anticancer Activity
Research has also explored the anticancer potential of this class of compounds. For instance, derivatives have been tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results demonstrated that certain derivatives could inhibit cell proliferation with IC50 values in the low micromolar range . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Materials Science Research India detailed the synthesis and antimicrobial testing of similar tetrahydropyrimidine derivatives. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Anticancer Screening : A comprehensive screening of various tetrahydropyrimidine derivatives revealed that those with fluorinated substituents exhibited enhanced cytotoxicity against cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity .
Mechanistic Insights
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacterial cells.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors for specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound using multi-component reactions like the Biginelli reaction?
- Methodology : The Biginelli reaction involves condensation of an aldehyde, β-ketoester, and urea/thiourea. For this compound, substitute the aldehyde with 2,4-dimethoxybenzaldehyde and introduce the 4-fluorobenzenesulfonylmethyl group post-cyclization. Optimize reaction parameters (e.g., solvent polarity, acid catalyst type, temperature) to improve yield. For example, using p-toluenesulfonic acid (PTSA) in ethanol under reflux (80°C) for 8–12 hours may enhance cyclization efficiency . Post-synthetic modifications, such as sulfonylation of the methyl group at position 6, require careful control of stoichiometry and reaction time to avoid side products.
Q. What spectroscopic and crystallographic methods are most effective for characterizing its structure?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. The 4-fluorobenzenesulfonyl group will show distinct aromatic proton splitting patterns and -NMR signals (~-110 ppm for para-substituted fluorine) .
- X-ray crystallography : Single-crystal diffraction (at 100 K) resolves conformational details, such as the chair conformation of the tetrahydropyrimidine ring and intermolecular interactions (e.g., hydrogen bonds between oxo groups and water molecules in the lattice). Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .
Q. How should researchers design initial biological screening assays to evaluate its pharmacological potential?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the sulfonyl group’s affinity for catalytic pockets. Use fluorescence-based assays (e.g., ATPase activity) at concentrations of 1–100 µM. Parallel cytotoxicity screening (MTT assay on HEK-293 or HeLa cells) identifies non-specific toxicity. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC determination) .
Advanced Research Questions
Q. How do substituents like the 4-fluorobenzenesulfonylmethyl group influence its binding affinity and selectivity in enzyme inhibition?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs replacing the sulfonyl group with methyl, acetyl, or non-fluorinated benzenesulfonyl groups. Compare inhibition constants () against target enzymes (e.g., HIV-1 protease) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze sulfonyl-fluorine interactions with hydrophobic enzyme pockets. Validate predictions with co-crystallization studies .
Q. What strategies resolve contradictions in biological assay data across different studies (e.g., varying IC values)?
- Methodology :
- Assay standardization : Ensure consistent buffer pH, ionic strength, and temperature. For cell-based assays, control passage number and serum concentration.
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Replicate conflicting experiments under identical conditions.
- Probe impurities : Characterize batches via HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .
Q. How can researchers experimentally validate molecular docking predictions for its interaction with target enzymes?
- Methodology :
- Site-directed mutagenesis : Modify key residues in the enzyme’s active site (e.g., Asp25 in HIV-1 protease) and measure changes in inhibition potency.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm predicted hydrogen bonds or hydrophobic interactions.
- Cryo-EM or X-ray crystallography : Co-crystallize the compound with the enzyme to visualize binding modes at 1.5–2.0 Å resolution .
Methodological Notes
- Synthesis optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for Biginelli-derived analogs .
- Data validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries to identify conformational outliers .
- Biological assays : Include negative controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
